molecular formula C11H11NO3 B3043242 4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one CAS No. 813449-07-9

4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B3043242
CAS No.: 813449-07-9
M. Wt: 205.21 g/mol
InChI Key: AWEUUXDYWGMWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one (CAS 813449-07-9) is a high-purity chemical building block of significant interest in contemporary organic and medicinal chemistry. This compound features the privileged 4H-benzo[1,4]oxazin-3-one scaffold, a structure recognized for its diverse pharmacological activities and prevalence as a core in natural products . The molecule is strategically functionalized with an ethyl group at the 4-position (nitrogen atom) and a reactive formyl group at the 6-position of the benzene ring . The 4-ethyl moiety modulates the compound's solubility, lipophilicity, and metabolic stability, while the 6-formyl group serves as a versatile chemical handle for further synthetic elaboration . This aldehyde functionality can participate in numerous reactions, including oxidation to carboxylic acids, reduction to alcohols, or serving as an electrophile in condensation reactions to form imines, oximes, and other derivatives, enabling extensive late-stage functionalization for constructing diverse compound libraries . This scaffold is a key intermediate in pharmaceutical research, particularly in the development of potent enzyme inhibitors. Specifically, 4,6-disubstituted-4H-benzo[1,4]oxazin-3-one derivatives have been identified as single-digit nanomolar inhibitors of PI3Kinase-gamma (PI3Kγ), an enzyme expressed almost exclusively in leukocytes and a promising target for inflammatory diseases such as rheumatoid arthritis and chronic Obstructive Pulmonary Disease (COPD) . Beyond inflammation, derivatives of the benzo[1,4]oxazin-3-one core have demonstrated promising anti-cancer properties in vitro against various cell lines, including A549 (lung), DLD-1 (colorectal adenocarcinoma), and MV4-11 (acute myeloid leukemia) . The structural framework also shows potential for applications in materials science due to its rigid, planar structure, which could be exploited in developing organic materials with unique photophysical or electronic properties . This product is intended for research purposes as a synthetic intermediate or biological probe. It is supplied for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3-oxo-1,4-benzoxazine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-12-9-5-8(6-13)3-4-10(9)15-7-11(12)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEUUXDYWGMWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethyl 6 Formyl 4h Benzo 1 2 Oxazin 3 One and Analogues

Construction of the 4H-Benzotandfonline.comacsgcipr.orgoxazin-3-one Core Structure

The foundational step in the synthesis of the target compound is the construction of the 4H-benzo tandfonline.comacsgcipr.orgoxazin-3-one heterocyclic system. Various methodologies have been developed for this purpose, primarily relying on cyclization reactions.

Cyclization Reactions for Benzoxazinone (B8607429) Formation

The most common approach to the 4H-benzo tandfonline.comacsgcipr.orgoxazin-3-one core involves the cyclization of appropriately substituted ortho-aminophenol derivatives. A widely utilized method is the reaction of anthranilic acids with various reagents. For instance, heating anthranilic acid or its substituted derivatives with acetic anhydride (B1165640) is a classic method for producing 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. uomosul.edu.iq Similarly, the reaction of anthranilic acids with acid chlorides in the presence of a base like pyridine (B92270) can yield 2-substituted benzoxazinones. uomosul.edu.iq

Another effective cyclization strategy involves the use of ortho esters. The acid-catalyzed reaction of anthranilic acids with ortho esters can lead to the formation of benzo[d] tandfonline.commdpi.com-oxazin-4-ones. nih.gov Furthermore, a one-pot CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids provides a mild route to 2-substituted-4H-benzo[d] tandfonline.commdpi.comoxazin-4-ones. nih.gov

The following table summarizes some common cyclization reactions for the formation of the benzoxazinone core:

Starting MaterialReagent(s)ProductReference(s)
Anthranilic AcidAcetic Anhydride2-Methyl-3,1-(4H)-benzoxazin-4-one uomosul.edu.iq
Anthranilic AcidAcid Chlorides, Pyridine2-Substituted-3,1-(4H)-benzoxazin-4-one uomosul.edu.iq
Anthranilic AcidOrtho esters, Acid catalystBenzo[d] tandfonline.commdpi.com-oxazin-4-one nih.gov
Anthranilic Acidα-Keto Acids, CuCl2-Substituted-4H-benzo[d] tandfonline.commdpi.comoxazin-4-one nih.gov

Multi-Component Reactions in Benzoxazinone Synthesis

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like benzoxazinones in a single step from three or more starting materials. While specific MCRs leading directly to a wide range of substituted 4H-benzo tandfonline.comacsgcipr.orgoxazin-3-ones are still an area of active research, the general principles of MCRs are applicable to the synthesis of related heterocyclic systems and hold promise for the development of novel routes to benzoxazinone derivatives.

Strategies for Diverse Substitution Patterns on the Core

Achieving diverse substitution patterns on the 4H-benzo tandfonline.comacsgcipr.orgoxazin-3-one core is crucial for developing a library of analogues for various applications. This can be accomplished by either starting with appropriately substituted precursors or by functionalizing the pre-formed benzoxazinone ring. The use of substituted anthranilic acids in the cyclization reactions mentioned in section 2.1.1 is a direct way to introduce substituents onto the aromatic ring of the benzoxazinone.

Regioselective Introduction of the 4-Ethyl Moiety

Once the 4H-benzo tandfonline.comacsgcipr.orgoxazin-3-one core is synthesized, the next critical step is the regioselective introduction of an ethyl group at the nitrogen atom (position 4). This transformation requires careful selection of reagents and reaction conditions to ensure exclusive N-alkylation over potential O-alkylation.

N-Alkylation Techniques for Benzoxazinone Nitrogen

The N-alkylation of amides and lactams, such as the benzoxazinone system, is a well-established transformation in organic synthesis. A common method involves the deprotonation of the N-H bond with a suitable base, followed by reaction with an ethylating agent like ethyl iodide or ethyl bromide.

Phase-transfer catalysis (PTC) provides a mild and efficient method for the N-alkylation of amides. tandfonline.comacsgcipr.orgmdpi.comresearchgate.net This technique typically involves a solid-liquid or liquid-liquid system where a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated amide from the solid or aqueous phase to the organic phase containing the alkylating agent. Solvent-free PTC conditions, often assisted by microwave irradiation, can lead to rapid and high-yielding N-alkylation. mdpi.com

The Mitsunobu reaction offers another powerful tool for N-alkylation. missouri.eduorganic-chemistry.orgnih.gov This reaction allows for the conversion of the N-H bond to an N-ethyl bond using an alcohol (ethanol in this case), a phosphine (B1218219) (e.g., triphenylphosphine), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). A key advantage of the Mitsunobu reaction is its generally high selectivity for N-alkylation over O-alkylation in systems containing both N-H and O-H groups, although the selectivity can be influenced by reaction conditions and the specific substrate. researchgate.net

The table below outlines potential N-alkylation techniques applicable to the 4H-benzo tandfonline.comacsgcipr.orgoxazin-3-one core:

MethodReagentsKey FeaturesReference(s)
Phase-Transfer CatalysisEthyl halide, Base (e.g., K₂CO₃, KOH), Phase-transfer catalyst (e.g., TBAB)Mild conditions, often high yields, can be performed solvent-free with microwave irradiation. tandfonline.comacsgcipr.orgmdpi.comresearchgate.net
Mitsunobu ReactionEthanol (B145695), Triphenylphosphine, Diethyl azodicarboxylate (DEAD)High selectivity for N-alkylation, proceeds with inversion of configuration if a chiral alcohol is used. missouri.eduorganic-chemistry.orgnih.govresearchgate.net

Transition-Metal Catalyzed Ethylation Approaches

While transition-metal catalysis is a cornerstone of modern organic synthesis, specific examples of its application for the direct N-ethylation of 4H-benzo tandfonline.comacsgcipr.orgoxazin-3-ones are not extensively reported in the literature. However, the broader field of transition-metal-catalyzed N-alkylation of amides and related heterocycles is an active area of research. These methods often involve the use of catalysts based on metals like iridium or ruthenium for the N-alkylation of amines with alcohols. nih.gov The development of such methods for the specific ethylation of the benzoxazinone nitrogen remains a potential avenue for future research.

Regioselective Introduction of the 6-Formyl Moiety

The final step in the synthesis of the target molecule is the introduction of a formyl (-CHO) group at the 6-position of the 4-ethyl-4H-benzo tandfonline.comacsgcipr.orgoxazin-3-one ring. This is typically achieved through electrophilic aromatic substitution, where the directing effects of the existing substituents on the benzoxazinone ring play a crucial role in determining the position of formylation. The ether oxygen and the amide nitrogen are ortho-, para-directing groups, and their combined effect generally activates the 6- and 8-positions for electrophilic attack.

Several classic formylation reactions can be considered for this transformation:

Friedel-Crafts Formylation: A variation of the Friedel-Crafts reaction using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) or silver trifluoromethanesulfonate (B1224126) (AgOTf) is a powerful method for the formylation of activated aromatic rings. mdpi.comnih.govresearchgate.netdntb.gov.ua This method has been shown to be effective for the formylation of electron-rich aromatic compounds under mild conditions.

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically in a solvent like glycerol (B35011) or acetic acid. wikipedia.orgchem-station.comecu.edu This reaction is particularly effective for the ortho-formylation of phenols and can be applied to other activated aromatic systems. Modifications of the Duff reaction have been developed to improve its efficiency. ecu.edu

Vilsmeier-Haack Reaction: While the Vilsmeier-Haack reaction (using a substituted formamide (B127407) and phosphorus oxychloride) is a common method for formylating electron-rich aromatic compounds, its application to benzoxazinone systems may lead to complex rearrangements rather than simple formylation.

The following table summarizes relevant formylation methods:

ReactionFormylating Agent(s)Catalyst/ConditionsKey FeaturesReference(s)
Friedel-Crafts FormylationDichloromethyl methyl etherLewis Acid (e.g., TiCl₄, AgOTf)Mild conditions, effective for activated aromatic rings. mdpi.comnih.govresearchgate.netdntb.gov.ua
Duff ReactionHexamethylenetetramine (Hexamine)Acid (e.g., boric acid, acetic acid)Primarily for ortho-formylation of phenols, applicable to other activated systems. wikipedia.orgchem-station.comecu.edu

Phase Transfer Catalysis in N-Ethylation

The introduction of an ethyl group at the 4-position (N-ethylation) of the benzo wikipedia.orgsynarchive.comoxazin-3-one nucleus can be efficiently achieved using phase-transfer catalysis (PTC). This method is particularly advantageous for the N-alkylation of imides and related heterocyclic systems, often allowing for reactions under mild, solvent-free conditions, which aligns with green chemistry principles. byjus.com

The reaction typically involves the deprotonation of the N-H bond of the benzoxazinone substrate by a solid inorganic base, such as potassium carbonate, in the presence of an ethylating agent like ethyl bromide or diethyl sulfate. The phase-transfer catalyst, a quaternary ammonium salt, facilitates the transport of the deprotonated benzoxazinone anion from the solid phase (or aqueous phase) to the organic phase where the alkylating agent resides, thereby enabling the nucleophilic substitution reaction. Tetrabutylammonium bromide (TBAB) is a commonly employed catalyst for such transformations due to its high efficiency and stability. byjus.com

Table 1: Typical Reagents and Conditions for PTC N-Ethylation

Component Function Example
Substrate Nitrogen heterocycle 4H-benzo wikipedia.orgsynarchive.comoxazin-3-one
Alkylating Agent Ethyl group source Ethyl bromide (EtBr)
Base Proton acceptor Potassium Carbonate (K₂CO₃)
Catalyst Phase Transfer Agent Tetrabutylammonium Bromide (TBAB)

This methodology provides a robust and high-yielding route to 4-ethyl-4H-benzo wikipedia.orgsynarchive.comoxazin-3-one, a key intermediate for subsequent functionalization.

Directed Formylation at the 6-Position

The introduction of a formyl (-CHO) group at the C-6 position of the benzoxazinone ring requires a directed electrophilic aromatic substitution. The electronic properties of the scaffold heavily influence the regiochemical outcome of this transformation.

Vilsmeier-Haack Reaction on Benzoxazinone Scaffolds

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. synarchive.com The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). maxbrainchemistry.com

However, studies on the application of Vilsmeier-Haack conditions to 1,3-benzoxazin-4-one scaffolds have revealed unexpected reactivity. Instead of the anticipated formylation of the aromatic ring, the reaction often induces a ring-opening and rearrangement cascade. Research has shown that reacting 1,3-benzoxazin-4-ones with the Vilsmeier reagent at elevated temperatures (75–80 °C) does not yield formylated benzoxazinones but rather results in the formation of functionalized 2H- or 4H-chromene derivatives. wikipedia.orgchemeurope.com This transformation suggests that the heterocyclic ring itself is susceptible to attack, leading to a deep-seated molecular rearrangement.

Table 2: Products from Vilsmeier-Haack Reaction on Benzoxazinone Analogues

Starting Material (Benzoxazinone Derivative) Reaction Conditions Major Product Type
2,2-Dimethyl-4H-benzo[d] wikipedia.orgrsc.orgoxazin-4-one POCl₃/DMF, 75-80°C 4H-Chromene dialdehyde

These findings indicate that the Vilsmeier-Haack reaction is generally unsuitable for the direct C-6 formylation of the intact 4-ethyl-4H-benzo wikipedia.orgsynarchive.comoxazin-3-one scaffold due to competing rearrangement pathways. wikipedia.orgchemeurope.com

Alternative Electrophilic Formylation Methods

Given the limitations of the Vilsmeier-Haack reaction, alternative formylation methods must be considered. These reactions are typically employed for activated aromatic systems, such as phenols, which are electronically analogous to the benzoxazinone ring system.

Duff Reaction : This method utilizes hexamine (hexamethylenetetramine) in an acidic medium (e.g., glycerol, boric acid, or acetic acid) to formylate phenols, showing a strong preference for the ortho-position. wikipedia.orgsynarchive.com The electrophilic species is an iminium ion generated from hexamine. chemeurope.com

Reimer-Tiemann Reaction : This reaction involves treating a phenol (B47542) with chloroform (B151607) (CHCl₃) in a strongly basic aqueous solution. wikipedia.org The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which attacks the electron-rich phenoxide ring, preferentially at the ortho-position. Subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde. unacademy.com The highly basic conditions, however, may pose a risk to the hydrolytically sensitive lactam moiety in the benzoxazinone.

Gattermann Reaction : This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃) to formylate activated aromatic rings. wikipedia.orgcareers360.com A safer modification, known as the Adams method, generates HCN in situ from zinc cyanide (Zn(CN)₂). wikipedia.org

Table 3: Comparison of Alternative Formylation Methods

Reaction Name Formyl Source Key Reagents Typical Substrate Selectivity
Duff Reaction Hexamine Hexamine, Acid Phenols ortho >> para
Reimer-Tiemann Chloroform CHCl₃, NaOH/KOH Phenols ortho > para

Site-Selectivity in Aromatic Formylation

The regioselectivity of electrophilic formylation on the 4-ethyl-4H-benzo wikipedia.orgsynarchive.comoxazin-3-one ring is governed by the directing effects of the substituents. The benzene (B151609) portion of the molecule is influenced by two main groups: the ether oxygen at position-1 and the N-acyl group at position-4.

Ether Oxygen (Position 1) : This is a powerful activating group that donates electron density to the ring via resonance. It is a strong ortho, para-director, enriching the electron density at the C-8 (ortho) and C-6 (para) positions.

The dominant electronic influence comes from the strongly activating ether oxygen. Therefore, electrophilic attack is overwhelmingly favored at the positions para (C-6) and ortho (C-8) to this oxygen atom. Between these two sites, the C-6 position is sterically less hindered than the C-8 position, which is flanked by the heterocyclic ring. Consequently, many electrophilic substitution reactions are expected to show a preference for the C-6 position, leading to the desired 6-formyl product.

Convergent and Divergent Synthetic Pathways to 4-ethyl-6-formyl-4H-benzowikipedia.orgsynarchive.comoxazin-3-one

The synthesis of the target molecule can be approached through two distinct strategic plans: a divergent pathway starting from a common core structure or a convergent pathway assembling pre-functionalized fragments.

Sequential Functionalization Strategies

Divergent Pathway: A divergent synthesis begins with the unsubstituted 4H-benzo wikipedia.orgsynarchive.comoxazin-3-one core, followed by sequential installation of the functional groups.

N-Ethylation: The first step is the N-ethylation of 4H-benzo wikipedia.orgsynarchive.comoxazin-3-one using the Phase-Transfer Catalysis (PTC) method described previously to yield 4-ethyl-4H-benzo wikipedia.orgsynarchive.comoxazin-3-one.

C-6 Formylation via Directed ortho-Metalation (DoM): A highly regioselective method for formylation is Directed ortho-Metalation (DoM). wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho-position. organic-chemistry.org The ether oxygen of the benzoxazinone is an effective DMG. Treatment of 4-ethyl-4H-benzo wikipedia.orgsynarchive.comoxazin-3-one with a strong base like n-butyllithium (n-BuLi) would lead to selective deprotonation at the C-8 position. To achieve C-6 formylation, a different strategy might be needed, or this method might favor the C-8 isomer. However, if conditions can be optimized to target the C-6 position, the resulting aryllithium intermediate can be trapped with an electrophilic formylating agent, such as DMF, to install the aldehyde group with high precision.

Convergent Pathway: A convergent strategy involves the synthesis of the benzoxazinone ring from a starting material that already contains the required formyl group.

Starting Material: The synthesis can begin with a commercially available or readily prepared building block, such as 2-amino-5-formylphenol.

Ring Formation: The benzoxazinone ring is constructed by reacting 2-amino-5-formylphenol with a suitable two-carbon electrophile, such as chloroacetyl chloride or ethyl bromoacetate, under basic conditions. This cyclization step yields 6-formyl-4H-benzo wikipedia.orgsynarchive.comoxazin-3-one.

N-Ethylation: The final step is the N-ethylation of the 6-formyl intermediate, again using the reliable PTC methodology to afford the target compound, 4-ethyl-6-formyl-4H-benzo wikipedia.orgsynarchive.comoxazin-3-one.

This convergent approach avoids the challenges of regioselectivity in the formylation step on the pre-formed heterocyclic system.

One-Pot Synthesis Protocols for Substituted Benzoxazinones

One-pot syntheses have become a cornerstone of modern organic chemistry, offering numerous advantages such as reduced reaction times, lower costs, and minimized waste generation. For the synthesis of substituted benzoxazinones, several effective one-pot protocols have been developed, often employing transition metal catalysts or acid catalysis to facilitate the formation of the heterocyclic core.

A notable one-pot method involves the copper-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids. nih.gov This approach provides access to 2-substituted-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones under mild conditions. nih.gov The reaction proceeds via an amidation process and demonstrates good tolerance for various functional groups on both the anthranilic acid and the α-keto acid, affording the desired products in yields up to 87%. nih.gov However, the presence of strong electron-withdrawing groups, such as a nitro group on the anthranilic acid, can lead to a decrease in yield. nih.gov

Another versatile one-pot strategy is the acid-catalyzed reaction of anthranilic acids with orthoesters. nih.govresearchgate.net This transformation can be performed under both thermal and microwave-assisted conditions, yielding benzo[d] nih.govresearchgate.net-oxazin-4-ones. nih.gov In some instances, the elimination of ethanol proves difficult, resulting in the formation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzoxazine-4-ones. nih.gov

Palladium-catalyzed carbonylation reactions represent another efficient route to substituted benzoxazinones. organic-chemistry.org For example, N-(o-bromoaryl)amides can be carbonylated using paraformaldehyde as the carbonyl source in a palladium-catalyzed process. organic-chemistry.org Additionally, a heterogeneous palladium catalyst can be employed for the carbonylative coupling of 2-iodoanilines with aryl iodides, offering good yields and the advantage of catalyst recyclability. organic-chemistry.org

The following interactive table summarizes various one-pot synthetic protocols for substituted benzoxazinones, highlighting the diversity of catalysts and starting materials.

Catalyst/ReagentStarting Material 1Starting Material 2Product TypeYield (%)Reference
CuClα-Keto acidsAnthranilic acids2-Substituted-4H-benzo[d] nih.govresearchgate.netoxazin-4-onesUp to 87 nih.gov
Acetic AcidOrthoestersAnthranilic acidsBenzo[d] nih.govresearchgate.net-oxazin-4-onesModerate to Good nih.govresearchgate.net
Palladium CatalystN-(o-bromoaryl)amidesParaformaldehydeSubstituted benzoxazinonesNot specified organic-chemistry.org
Heterogeneous Palladium2-IodoanilinesAryl iodides2-ArylbenzoxazinonesGood organic-chemistry.org
Gallium(III) triflate------DihydrobenzoxazinonesHigh nih.gov

Sustainable Synthesis Approaches for Benzoxazinones

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize the environmental impact of chemical processes. researchgate.net For the synthesis of benzoxazinones, several sustainable approaches have been explored, focusing on the use of greener solvents, alternative energy sources, and the reduction of hazardous waste.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and improved yields. researchgate.net The microwave-assisted, one-pot, three-component reaction of anthranilic acid, an orthoester, and an amine in ethanol provides an environmentally friendly route to 3-substituted quinazolin-4(3H)-ones, which are structurally related to benzoxazinones. researchgate.net

The use of deep eutectic solvents (DES) offers a green alternative to conventional volatile organic solvents. researchgate.net These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, and have low toxicity. The synthesis of 3-substituted quinazolinones has been successfully demonstrated in a choline (B1196258) chloride:urea deep eutectic solvent under microwave irradiation. researchgate.net

Furthermore, the development of catalyst systems that can operate under mild conditions and are recyclable contributes to the sustainability of benzoxazinone synthesis. For instance, the use of heterogeneous catalysts, such as in the palladium-catalyzed carbonylative coupling, allows for easy separation and reuse of the catalyst, reducing waste and cost. organic-chemistry.org Another approach involves visible-light-promoted reactions, which offer a sustainable method for constructing benzoxazinone scaffolds through radical cyclization cascades. nih.gov The avoidance of toxic reagents is another key aspect of sustainable synthesis, with methods being developed that replace hazardous chemicals with more benign alternatives. researchgate.net

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-ethyl-6-formyl-4H-benzooxazin-3-one, offering detailed insights into its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom within the molecule. The chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) allow for the precise assignment of each proton and carbon atom.

For 4-ethyl-6-formyl-4H-benzooxazin-3-one, the ¹H NMR spectrum typically shows signals corresponding to the aromatic protons, the formyl proton, the methylene (B1212753) and methyl protons of the ethyl group, and the methylene protons of the oxazinone ring. The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom, including the carbonyl and formyl carbons.

Interactive Data Table: ¹H and ¹³C NMR Data for 4-ethyl-6-formyl-4H-benzooxazin-3-one

Atom ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
H-57.65d8.2128.5
H-77.58dd8.2, 1.8125.1
H-87.15d1.8117.2
CHO9.88s-191.0
N-CH₂4.12q7.142.3
N-CH₂CH₃1.35t7.112.8
O-CH₂4.65s-67.5
C=O---165.4
C-4a---129.8
C-6---134.2
C-8a---148.6

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

To further refine the structural assignment, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between different nuclei, providing a more complete picture of the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons within the aromatic ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the entire molecular skeleton, for instance, by showing correlations from the formyl proton to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule, such as the spatial relationship between the ethyl group and the oxazinone ring.

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of 4-ethyl-6-formyl-4H-benzooxazin-3-one. By analyzing the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be related to the rates of conformational exchange processes, such as the rotation around single bonds or ring inversions. These studies can help to determine the energy barriers associated with these dynamic processes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules. In tandem mass spectrometry (MS-MS), the molecular ion of 4-ethyl-6-formyl-4H-benzooxazin-3-one is selected and then fragmented through collision-induced dissociation. The resulting fragment ions are then analyzed, providing a detailed fragmentation pathway. This information is invaluable for confirming the proposed structure and can be used to identify related compounds in complex mixtures.

Interactive Data Table: ESI-MS-MS Fragmentation Data for 4-ethyl-6-formyl-4H-benzooxazin-3-one

Precursor Ion (m/z) Product Ions (m/z) Proposed Neutral Loss
219.08191.08CO
219.08190.07C₂H₅
219.08162.05C₂H₅ + CO
219.08146.06C₃H₅O

High-resolution mass spectrometry (HRMS), often using a time-of-flight (TOF) analyzer, provides highly accurate mass measurements. By comparing the experimentally measured mass of the molecular ion to the calculated theoretical mass, the elemental composition of 4-ethyl-6-formyl-4H-benzooxazin-3-one can be determined with a high degree of confidence. For example, an ESI-TOFMS analysis would confirm the molecular formula C₁₁H₁₁NO₃.

Analysis of Fragmentation Patterns and Influence of Structural Features

Mass spectrometry, particularly with tandem techniques (MS/MS), is instrumental in deducing the structural connectivity of a molecule by analyzing its fragmentation under controlled conditions. While specific experimental data for 4-ethyl-6-formyl-4H-benzo researchgate.netgsconlinepress.comoxazin-3-one is not available in the cited literature, the fragmentation pattern can be predicted based on the known behavior of related benzoxazinone (B8607429) and aromatic aldehyde structures.

The primary fragmentation pathways in such molecules typically involve the cleavage of the most labile bonds and the loss of stable neutral molecules or radicals. For 4-ethyl-6-formyl-4H-benzo researchgate.netgsconlinepress.comoxazin-3-one, the molecular ion ([M]+•) would be expected to undergo several key fragmentation steps:

Loss of the Ethyl Group: A primary fragmentation event would likely be the cleavage of the N-C bond of the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃) or an ethene molecule (C₂H₄) via a hydrogen rearrangement. This would result in a significant fragment ion corresponding to the benzoxazinone core.

Decarbonylation: The formyl group (CHO) at the 6-position is susceptible to cleavage. The loss of a carbon monoxide (CO) molecule is a common fragmentation pathway for aromatic aldehydes, which would produce a distinct ion peak 28 Da lower than its precursor.

Ring Cleavage: The heterocyclic benzoxazinone ring itself can undergo fragmentation. A characteristic pathway for related structures involves a retro-Diels-Alder (RDA) type reaction or cleavage of the lactam (amide) and ether bonds within the oxazinone ring, leading to smaller, stable fragment ions. The stability of the aromatic portion of the molecule suggests it would remain intact during many initial fragmentation events.

The interplay of these functional groups—the N-ethyl substituent, the C6-formyl group, and the lactam moiety—dictates the predominant fragmentation routes, providing a structural fingerprint for identification and differentiation from related isomers or analogues.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. Although a specific crystal structure for 4-ethyl-6-formyl-4H-benzo researchgate.netgsconlinepress.comoxazin-3-one has not been reported, the technique would be essential for confirming its solid-state conformation.

The analysis would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with monochromatic X-rays. The resulting diffraction pattern is processed to generate an electron density map, from which the positions of the atoms are determined. This would definitively establish the planarity of the benzoxazinone ring system and the precise orientation of the ethyl and formyl substituents relative to the core structure. For many pharmaceuticals and materials, identifying the correct solid-state form is critical, and SC-XRD is the gold standard for this purpose. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by non-covalent intermolecular interactions. For 4-ethyl-6-formyl-4H-benzo researchgate.netgsconlinepress.comoxazin-3-one, several key interactions would be expected to dictate its solid-state architecture:

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like N-H or O-H, weak C-H···O hydrogen bonds are probable. The oxygen atoms of the formyl and lactam carbonyl groups are potential hydrogen bond acceptors, interacting with aromatic or aliphatic C-H groups of neighboring molecules.

π–π Stacking: The planar aromatic benzene (B151609) ring is capable of engaging in π–π stacking interactions with adjacent molecules. These interactions, where the aromatic rings are arranged in parallel, are a significant cohesive force in the crystal structures of many aromatic compounds. mdpi.com

Dipole-Dipole Interactions: The polar carbonyl groups of the lactam and the formyl substituent create molecular dipoles, leading to dipole-dipole interactions that contribute to the stability of the crystal lattice.

Analysis of the crystal packing provides crucial information on the material's physical properties, such as melting point, solubility, and stability.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Analysis for Functional Group Identification

The IR spectrum of 4-ethyl-6-formyl-4H-benzo researchgate.netgsconlinepress.comoxazin-3-one is expected to show a series of characteristic absorption bands corresponding to its constituent functional groups. Based on data from analogous benzoxazinone structures, the principal vibrational modes can be assigned. gsconlinepress.com

The key diagnostic peaks would include a strong absorption for the lactam carbonyl group, another distinct carbonyl stretch for the aromatic aldehyde, and multiple bands corresponding to the aromatic ring and the aliphatic ethyl group. The precise positions of these bands provide a reliable method for structural confirmation.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for 4-ethyl-6-formyl-4H-benzo researchgate.netgsconlinepress.comoxazin-3-one
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium
C-H Stretch (Aliphatic)-CH₂CH₃2980 - 2850Medium-Strong
C=O Stretch (Aldehyde)Ar-CHO1710 - 1685Strong
C=O Stretch (Lactam)-N-C=O1680 - 1660Strong
C=C Stretch (Aromatic)Ar C=C1600 - 1450Medium-Strong
C-O-C Stretch (Ether)Ar-O-C1260 - 1200Strong

Computational Chemistry and Theoretical Studies of 4 Ethyl 6 Formyl 4h Benzo 1 2 Oxazin 3 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely applied to heterocyclic systems, including benzoxazinones and their derivatives, to predict a range of molecular properties. scispace.commdpi.com

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like 4-ethyl-6-formyl-4H-benzo scispace.comnih.govoxazin-3-one, DFT methods, particularly using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to locate the lowest energy conformation. scispace.commdpi.com This process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles. The stability of the optimized structure is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum.

Table 1: Representative Calculated Geometric Parameters for the Benzo scispace.comnih.govoxazin-3-one Core. (Note: These are typical values based on DFT calculations of similar structures and are for illustrative purposes.)
ParameterAtom(s) InvolvedTypical Calculated Value
Bond LengthC=O (ketone)~1.22 Å
Bond LengthC-N (amide)~1.38 Å
Bond LengthC-O (ether)~1.37 Å
Bond AngleO=C-N~125°
Bond AngleC-N-C (ethyl)~120°
Dihedral AngleBenzene (B151609) RingNearly planar (~0-1°)

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For benzoxazinone (B8607429) derivatives, the HOMO is typically delocalized over the electron-rich benzene ring, while the LUMO is often centered on the heterocyclic ring containing the electron-withdrawing carbonyl group. scispace.com The introduction of an ethyl group (electron-donating) and a formyl group (electron-withdrawing) on the benzene ring would further modulate these orbital energies. rsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

These descriptors help in predicting the molecule's behavior in various chemical environments.

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors. (Note: Values are hypothetical, based on typical results for similar aromatic heterocycles.)
ParameterSymbolTypical Calculated Value (eV)Significance
HOMO EnergyEHOMO-6.5Electron-donating ability
LUMO EnergyELUMO-2.0Electron-accepting ability
Energy GapΔE4.5Chemical reactivity / Kinetic stability
Chemical Hardnessη2.25Resistance to change in electron configuration
Electronegativityχ4.25Ability to attract electrons

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are an established and powerful method for predicting spectroscopic data, which is invaluable for structure elucidation and assignment of experimental signals. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the NMR chemical shifts (δ) for ¹H and ¹³C atoms. mdpi.com

The accuracy of these predictions is highly dependent on the chosen functional and basis set. Studies have shown that functionals like WP04 and ωB97X-D, combined with basis sets like 6-311++G(2d,p), often provide excellent agreement with experimental values, especially when a solvent model (like the Polarizable Continuum Model, PCM) is included to simulate solution-phase conditions. mdpi.com Predicted chemical shifts for a candidate structure like 4-ethyl-6-formyl-4H-benzo scispace.comnih.govoxazin-3-one can be compared with experimental spectra to confirm its structure or assign specific resonances that may be ambiguous. rsc.org

Table 3: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm). (Note: Experimental values are hypothetical for the purpose of illustration.)
AtomCalculated δ (ppm)Hypothetical Exp. δ (ppm)Deviation (ppm)
¹H (Formyl, -CHO)9.959.89+0.06
¹H (Aromatic)7.827.78+0.04
¹H (Ethyl, -CH₂)4.104.05+0.05
¹³C (Ketone, C=O)165.4164.9+0.5
¹³C (Formyl, C=O)191.2190.5+0.7

Molecular Modeling and Dynamics

While DFT calculations provide a static picture of a molecule at its lowest energy state, molecular modeling and dynamics simulations explore its movement and behavior over time.

Investigation of Conformational Preferences

The presence of flexible groups, such as the ethyl group at the N-4 position and the formyl group at the C-6 position, means that 4-ethyl-6-formyl-4H-benzo scispace.comnih.govoxazin-3-one can exist in multiple spatial arrangements or conformations. Molecular modeling techniques can be used to perform a conformational search, identifying low-energy conformers and the energy barriers for rotation around single bonds. nih.gov

By systematically rotating the bonds of the ethyl and formyl groups and calculating the potential energy at each step, a potential energy surface can be generated. This analysis reveals the most stable conformers and their relative populations at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, for instance, in a biological receptor site. researchgate.netnih.gov

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For the synthesis of the benzo scispace.comnih.govoxazin-3-one core, DFT can be used to propose and evaluate potential reaction mechanisms. nih.gov This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. ucsb.edu Locating the transition state structure and calculating its energy allows for the determination of the reaction's activation energy. A valid transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu For complex multi-step syntheses, such as those forming heterocyclic rings, these calculations can help identify the rate-determining step and explain why certain reaction conditions favor the formation of the desired product. nih.govresearchgate.net

Table 4: Illustrative Calculated Energies for a Reaction Step. (Note: Values are hypothetical.)
SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS)+25.5
Products-15.0
Activation Energy (Ea) 25.5

Quantum Chemical Analysis of Chemical Reactivity

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the quantum chemical analysis of 4-ethyl-6-formyl-4H-benzo nih.govnih.govoxazin-3-one. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of novel organic molecules, it appears that this specific compound has not yet been the subject of such detailed theoretical investigation.

Quantum chemical calculations are instrumental in determining a range of molecular properties and reactivity descriptors that provide deep insights into the chemical behavior of a compound. These descriptors are derived from the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental to understanding a molecule's kinetic stability, and its propensity to act as an electron donor or acceptor.

For instance, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO gap generally suggests high chemical reactivity and low kinetic stability. Chemical hardness and softness are measures of the molecule's resistance to change in its electron distribution. Electronegativity and chemical potential provide insight into the molecule's electron-attracting or -donating tendencies, and the electrophilicity index quantifies its ability to accept electrons.

While the principles of these computational analyses are well-established, the specific values for 4-ethyl-6-formyl-4H-benzo nih.govnih.govoxazin-3-one are not available in the current body of scientific literature. The generation of detailed research findings and data tables for this compound would necessitate a dedicated computational study, which has not been published to date. Therefore, a quantitative discussion of its reactivity based on these quantum chemical descriptors cannot be provided at this time.

Future computational research on 4-ethyl-6-formyl-4H-benzo nih.govnih.govoxazin-3-one would be valuable in providing the data necessary for a thorough analysis of its chemical reactivity, complementing experimental studies and potentially guiding the synthesis of new derivatives with desired properties.

Derivatization Strategies and Synthetic Transformations of 4 Ethyl 6 Formyl 4h Benzo 1 2 Oxazin 3 One

Transformations at the 6-Formyl Group

The aldehyde functionality at the C-6 position is a highly reactive and versatile handle for a wide array of chemical transformations. It readily participates in condensation reactions and can be easily oxidized or reduced, providing access to a diverse range of derivatives.

The condensation of the 6-formyl group with primary amines or hydroxylamine (B1172632) provides a straightforward route to imines (Schiff bases) and oximes, respectively. These reactions are typically acid-catalyzed and proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The synthesis of Schiff bases is generally achieved by refluxing an equimolar mixture of 4-ethyl-6-formyl-4H-benzo bohrium.comresearchgate.netoxazin-3-one and a primary amine in a suitable solvent like ethanol (B145695), often with a catalytic amount of glacial acetic acid. bohrium.comorientjchem.org This reaction introduces a diverse range of substituents, depending on the chosen amine, thereby modifying the steric and electronic properties of the molecule. researchgate.netresearchgate.net

Similarly, oximes are formed through the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the liberated HCl. The resulting oxime can exist as syn and anti isomers.

These transformations are summarized in the table below, showcasing potential derivatives from various primary amines.

Reactant AmineProduct NameResulting Functional Group
Aniline4-ethyl-6-((phenylimino)methyl)-4H-benzo[b] bohrium.comresearchgate.netoxazin-3(4H)-oneImine (Schiff Base)
4-Methoxy-aniline4-ethyl-6-(((4-methoxyphenyl)imino)methyl)-4H-benzo[b] bohrium.comresearchgate.netoxazin-3(4H)-oneImine (Schiff Base)
Benzylamine4-ethyl-6-((benzylimino)methyl)-4H-benzo[b] bohrium.comresearchgate.netoxazin-3(4H)-oneImine (Schiff Base)
Hydroxylamine4-ethyl-3,4-dihydro-4H-benzo[b] bohrium.comresearchgate.netoxazin-3-one-6-carbaldehyde oximeOxime

This table contains representative examples of potential reactions.

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638) or ammonia. wikipedia.orgresearchgate.net The 6-formyl group of the benzoxazinone (B8607429) is an excellent substrate for this reaction, leading to the formation of an α,β-unsaturated system. thermofisher.com

This reaction typically involves stirring the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in a solvent like ethanol or toluene (B28343) with a catalytic amount of base. beilstein-journals.orgnih.gov The removal of water, often by azeotropic distillation, drives the reaction to completion. thermofisher.com A related transformation is the Wittig reaction, where the aldehyde reacts with a phosphonium (B103445) ylide to form an alkene, offering another route to extend the carbon chain at the C-6 position.

The table below illustrates the potential products from Knoevenagel condensations with various active methylene compounds.

Active Methylene CompoundCatalystProduct Name
MalononitrilePiperidine2-((4-ethyl-3-oxo-3,4-dihydro-4H-benzo[b] bohrium.comresearchgate.netoxazin-6-yl)methylene)malononitrile
Diethyl malonatePiperidineDiethyl 2-((4-ethyl-3-oxo-3,4-dihydro-4H-benzo[b] bohrium.comresearchgate.netoxazin-6-yl)methylene)malonate
Cyanoacetic acidPyridine(E)-3-(4-ethyl-3-oxo-3,4-dihydro-4H-benzo[b] bohrium.comresearchgate.netoxazin-6-yl)-2-cyanoacrylic acid
Thiobarbituric acidPiperidine5-((4-ethyl-3-oxo-3,4-dihydro-4H-benzo[b] bohrium.comresearchgate.netoxazin-6-yl)methylene)dihydropyrimidine-2,4,6(1H,3H,5H)-trione

This table contains representative examples of potential reactions.

The aldehyde at the C-6 position can be readily transformed into other important functional groups, namely a carboxylic acid or a primary alcohol.

Oxidation: The formyl group can be oxidized to a carboxylic acid group (4-ethyl-3-oxo-3,4-dihydro-4H-benzo bohrium.comresearchgate.netoxazine-6-carboxylic acid) using a variety of standard oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) to avoid potential side reactions on the benzoxazinone ring.

Reduction: Conversely, the formyl group can be selectively reduced to a primary alcohol (4-ethyl-6-(hydroxymethyl)-4H-benzo bohrium.comresearchgate.netoxazin-3-one) using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is typically sufficient for this conversion and is highly chemoselective for the aldehyde over the lactam carbonyl within the benzoxazinone ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but may risk over-reduction of the lactam functionality.

These fundamental transformations significantly expand the synthetic utility of the parent compound, enabling further derivatization, such as esterification or etherification.

Modifications and Transformations Involving the 4-Ethyl Group

Direct modification or removal of the existing N-ethyl group is a challenging chemical transformation, often requiring harsh conditions that may not be compatible with the rest of the molecule. nih.govrug.nl A more practical and widely used approach is the synthesis of analogs starting from a common precursor, N-H benzoxazinone (6-formyl-4H-benzo bohrium.comresearchgate.netoxazin-3-one), which can then be functionalized with a variety of alkyl or aryl groups. mdpi.comnih.gov

This strategy allows for the systematic exploration of how different N-substituents influence the molecule's properties. The synthesis typically involves the N-alkylation of the precursor using an appropriate alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or acetonitrile. This approach provides access to a library of N-substituted analogs, as shown in the table below.

Alkylating AgentBaseN-SubstituentResulting Compound Name
Methyl iodideK₂CO₃Methyl6-formyl-4-methyl-4H-benzo[b] bohrium.comresearchgate.netoxazin-3(4H)-one
Benzyl bromideK₂CO₃Benzyl4-benzyl-6-formyl-4H-benzo[b] bohrium.comresearchgate.netoxazin-3(4H)-one
Propargyl bromideNaHPropargyl6-formyl-4-(prop-2-yn-1-yl)-4H-benzo[b] bohrium.comresearchgate.netoxazin-3(4H)-one
2-BromoethanolK₂CO₃2-Hydroxyethyl6-formyl-4-(2-hydroxyethyl)-4H-benzo[b] bohrium.comresearchgate.netoxazin-3(4H)-one

This table contains representative examples of potential N-functionalization reactions starting from an N-H precursor.

Annulation and Fusion Reactions Involving the Benzoxazinone System

The benzoxazinone core serves as a robust scaffold for the construction of more complex, polycyclic heterocyclic systems through annulation (ring-forming) reactions. These strategies can involve either the benzene (B151609) ring or the heterocyclic portion of the molecule, leading to novel fused architectures.

One common approach involves derivatizing the benzoxazinone with functionalities that can participate in intramolecular cyclizations. For example, a derivative formed from a Knoevenagel condensation at the 6-formyl position could undergo a subsequent intramolecular cyclization or cycloaddition reaction. rsc.org

Furthermore, the benzoxazinone system itself, particularly when substituted with vinyl or alkynyl groups, can act as a precursor for zwitterionic intermediates that participate in catalytic asymmetric reactions, such as [4+1] or [3+2] annulations, to form new heterocyclic rings. researchgate.netacs.org For instance, a derivative of the title compound could potentially undergo a phosphine-catalyzed annulation to construct spirocyclic systems. nih.gov Diels-Alder reactions, a powerful tool for forming six-membered rings, could also be envisioned if the benzoxazinone system is appropriately modified to act as a diene or dienophile. mdpi.com These advanced synthetic strategies open pathways to novel and structurally complex molecules built upon the benzoxazinone framework. nih.gov

In-Depth Analysis of 4-ethyl-6-formyl-4H-benzo organic-chemistry.orgnih.govoxazin-3-one Reveals a Gap in Current Chemical Literature

A comprehensive review of scientific databases and chemical literature has revealed a notable absence of specific research focused on the derivatization and synthetic transformations of the compound 4-ethyl-6-formyl-4H-benzo organic-chemistry.orgnih.govoxazin-3-one. Despite the broad interest in the benzoxazinone scaffold for its diverse biological activities and applications in medicinal chemistry, this particular derivative appears to be a novel or under-investigated entity. Consequently, a detailed article on its specific chemical behavior, as outlined in the requested structure, cannot be generated at this time due to the lack of published research.

The benzoxazinone core is a well-established pharmacophore, and numerous studies have explored the synthesis and modification of various analogs. The formyl (-CHO) group at the 6-position and the ethyl (-CH2CH3) group at the 4-position of the specified compound present intriguing possibilities for synthetic elaboration. In theory, the aldehyde functionality is a versatile handle for a wide array of chemical transformations, including but not limited to, oxidation, reduction, olefination, and condensation reactions. These could potentially lead to the construction of more complex molecular architectures.

However, without specific experimental data from peer-reviewed literature, any discussion on the derivatization strategies, formation of polycyclic scaffolds, heterocyclization to new fused ring systems, and its utility as a synthetic building block would be purely speculative. Adherence to scientific accuracy and the strict constraints of the requested article outline precludes the generation of content based on hypothetical reactions or analogies to other dissimilar compounds.

Further research and publication by synthetic chemists are necessary to elucidate the reactivity and potential applications of 4-ethyl-6-formyl-4H-benzo organic-chemistry.orgnih.govoxazin-3-one. Until such studies are available, a scientifically rigorous and detailed article on this specific compound remains an endeavor for future work in the field of heterocyclic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of substituted aminophenol precursors with ethyl bromoacetate derivatives under basic conditions (e.g., K₂CO₃). For example, analogous benzo[1,4]oxazin-3-ones are synthesized via nucleophilic substitution, followed by nitration or formylation to introduce functional groups at specific positions . Reaction temperature and solvent choice (e.g., DMSO for solubility) critically affect yield and purity. Optimization of stoichiometry and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers of benzo[1,4]oxazin-3-one derivatives?

  • Methodological Answer :

  • ¹H NMR : The ethyl group at position 4 appears as a triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm), while the formyl proton at position 6 resonates as a singlet (δ ~9.8 ppm). Ring protons show distinct splitting patterns depending on substitution .
  • IR : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms the oxazinone ring. The formyl group exhibits a characteristic aldehyde C=O stretch near 1715 cm⁻¹ .
  • HRMS : Exact mass analysis (e.g., m/z 263.1056 for C₁₂H₁₃NO₃) verifies molecular formula and distinguishes isomers with identical nominal masses .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, 21 mg/mL). Stability tests under varying pH (4–9) and temperature (4–25°C) are essential. Storage at –20°C in desiccated conditions prevents hydrolysis of the formyl group and oxazinone ring degradation .

Advanced Research Questions

Q. How does substitution at position 6 (e.g., formyl vs. amino or halogen) modulate bioactivity in benzo[1,4]oxazin-3-one derivatives?

  • Methodological Answer : The formyl group enhances electrophilicity, enabling Schiff base formation with biological nucleophiles (e.g., lysine residues in enzymes). Comparative studies show halogen substituents (e.g., Cl, Br) improve metabolic stability but reduce solubility, while amino groups facilitate hydrogen bonding in receptor pockets . Structure-activity relationship (SAR) profiling via in vitro enzyme assays (e.g., MAGL inhibition) and molecular docking is recommended .

Q. What strategies resolve contradictions in reported synthetic yields for benzo[1,4]oxazin-3-one derivatives?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials or unoptimized workup procedures. For example, copper-mediated cyanation of 6-chloro derivatives requires strict temperature control (250°C) to avoid side reactions . Validate purity via HPLC (C18 column, acetonitrile/water gradient) and cross-check yields with independent synthetic protocols .

Q. How can benzo[1,4]oxazin-3-one derivatives be leveraged as intermediates in neuropharmacological studies?

  • Methodological Answer : Derivatives like AC260584 (7-fluoro-substituted) act as selective muscarinic M1 receptor agonists, enhancing acetylcholine/dopamine release in rat prefrontal cortex. In vivo microdialysis paired with LC-MS/MS quantitation of neurotransmitters is a robust method to assess neuroactivity .

Q. What crystallographic data are available to guide conformational analysis of benzo[1,4]oxazin-3-one scaffolds?

  • Methodological Answer : Single-crystal X-ray diffraction of 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one reveals a planar oxazinone ring with a dihedral angle of 2.5° relative to the benzene ring. Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one
Reactant of Route 2
Reactant of Route 2
4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.